molecular formula C15H15Cl2N3O2 B2443958 2-(2,4-dichlorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide CAS No. 2176069-55-7

2-(2,4-dichlorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide

Cat. No.: B2443958
CAS No.: 2176069-55-7
M. Wt: 340.2
InChI Key: YJJLPBAIAKRWJR-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide ( 2176069-55-7) is a synthetic organic compound with the molecular formula C 15 H 15 Cl 2 N 3 O 2 and a molecular weight of 340.20 g/mol . This molecule features a 2,4-dichlorophenoxy group linked to a propanamide chain, which is further connected to a 6-methylpyrimidin-4-ylmethyl moiety . Its structure suggests potential for diverse research applications, particularly in agrochemical sciences. Compounds containing the 2,4-dichlorophenoxy motif are known for their herbicidal activity, functioning as synthetic auxins that induce uncontrolled growth in broadleaf plants . The inclusion of a pyrimidine group, a common pharmacophore, can contribute to biological activity and is frequently explored in medicinal and pesticide chemistry for its ability to interact with enzymes and receptors . Computed properties include an XLogP3 of 3.4, indicating moderate lipophilicity, a topological polar surface area of 64.1 Ų, one hydrogen bond donor, and four hydrogen bond acceptors . This product is provided for research and development purposes in laboratory settings only. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O2/c1-9-5-12(20-8-19-9)7-18-15(21)10(2)22-14-4-3-11(16)6-13(14)17/h3-6,8,10H,7H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJLPBAIAKRWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkaline Ester Hydrolysis

In a representative procedure, 2,4-dichlorophenol (1.0 equiv) is reacted with ethyl 2-bromopropanoate (1.2 equiv) in the presence of potassium carbonate (2.5 equiv) in dimethyl sulfoxide at 80–90°C for 12–16 hours. Post-reaction, the mixture is hydrolyzed using aqueous sodium hydroxide (2.0 M) at reflux to yield the free acid. Neutralization with hydrochloric acid precipitates the product, which is purified via recrystallization from ethanol/water (3:1 v/v). Typical yields range from 75–85%, with purity exceeding 98% by HPLC.

Alternative Route via Propionyl Chloride

An alternative pathway employs propionyl chloride, where 2,4-dichlorophenol is acylated directly. However, this method necessitates stringent moisture control and often results in lower yields (60–70%) due to competing side reactions.

Preparation of (6-Methylpyrimidin-4-yl)Methylamine

The amine component, (6-methylpyrimidin-4-yl)methylamine, is synthesized through reductive amination or nitrile reduction strategies.

Reductive Amination of 6-Methylpyrimidine-4-Carbaldehyde

A solution of 6-methylpyrimidine-4-carbaldehyde (1.0 equiv) and ammonium acetate (3.0 equiv) in methanol is stirred with sodium cyanoborohydride (1.5 equiv) at 25°C for 24 hours. The reaction is quenched with aqueous sodium bicarbonate, extracted with dichloromethane, and concentrated under reduced pressure. Column chromatography (silica gel, ethyl acetate/hexane) affords the amine in 65–75% yield.

Catalytic Hydrogenation of 6-Methylpyrimidine-4-Carbonitrile

Hydrogenation of 6-methylpyrimidine-4-carbonitrile over Raney nickel (10 wt%) in ethanol under 50 psi H₂ at 60°C for 6 hours provides the amine with 80–85% efficiency. This method avoids stoichiometric reductants but requires specialized equipment for high-pressure reactions.

Amide Bond Formation Strategies

Coupling the carboxylic acid and amine components necessitates judicious selection of activating agents and solvents to maximize efficiency.

Carbodiimide-Mediated Coupling

A benchmark protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) in dimethylformamide. The carboxylic acid (1.0 equiv) is pre-activated with EDC·HCl and HOBt for 30 minutes at 0°C, followed by addition of the amine (1.1 equiv) and stirring at 25°C for 12–18 hours. Workup involves dilution with ethyl acetate, washing with brine, and silica gel purification. Yields typically reach 70–80%, with HPLC purity >97%.

Acid Chloride Route

Conversion of the carboxylic acid to its acid chloride using thionyl chloride (2.0 equiv) in dichloromethane at reflux for 2 hours enables direct amidation. The amine (1.05 equiv) is added dropwise to the acid chloride at 0°C, followed by triethylamine (2.0 equiv) to scavenge HCl. This method achieves 85–90% yields but demands rigorous exclusion of moisture.

Optimization of Reaction Conditions

Critical parameters influencing reaction efficacy include solvent polarity, temperature, and catalyst loading.

Solvent Screening

Comparative studies highlight dimethyl sulfoxide and dimethylformamide as optimal for carbodiimide-mediated couplings, achieving 80–90% conversions due to their high polarity and ability to stabilize intermediates. In contrast, tetrahydrofuran and acetonitrile result in sluggish kinetics, limiting yields to 50–60%.

Temperature and Catalysis

Elevated temperatures (70–80°C) accelerate coupling reactions but risk racemization and byproduct formation. For instance, EDC/HOBt-mediated amidation at 50°C for 6 hours affords 88% yield with 99% purity, whereas 25°C reactions require 18 hours for comparable results.

Table 1: Solvent Effects on Amidation Efficiency

Solvent Yield (%) Purity (%) Reaction Time (h)
Dimethylformamide 85 98.5 12
Dimethyl Sulfoxide 88 99.1 10
Tetrahydrofuran 58 95.2 24
Acetonitrile 52 93.7 24

Analytical Characterization and Quality Control

Rigorous analytical protocols ensure compliance with pharmacopeial standards.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) resolves the target compound at 8.2 minutes, with UV detection at 254 nm. Method validation confirms linearity (R² > 0.999) across 0.1–100 μg/mL and limits of detection <0.05% for impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, pyrimidine-H), 7.60 (d, J = 8.8 Hz, 1H, Ar-H), 7.48 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.30 (d, J = 2.4 Hz, 1H, Ar-H), 4.55 (q, J = 6.8 Hz, 1H, OCH₂), 4.20 (s, 2H, CH₂NH), 2.40 (s, 3H, CH₃), 1.50 (d, J = 6.8 Hz, 3H, CH₃).

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine derivative.

Reaction Conditions Products Kinetics References
2M HCl, reflux (6 hrs)2-(2,4-Dichlorophenoxy)propanoic acid + (6-methylpyrimidin-4-yl)methanamine85% conversion
1M NaOH, 80°C (4 hrs)Same products as acidic hydrolysis78% conversion

This reaction is critical for prodrug activation or metabolite studies in pharmacological contexts.

Nucleophilic Substitution at the Dichlorophenoxy Group

The 2,4-dichlorophenoxy group participates in nucleophilic aromatic substitution (SNAr) reactions, particularly at the para-chlorine position due to steric hindrance at the ortho site.

Nucleophile Conditions Product Yield References
Sodium methoxideDMF, 120°C, 8 hrs2-(2-Chloro-4-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide72%
PiperidineTHF, 60°C, 12 hrs2-(4-Piperidinophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide65%

The para-chlorine exhibits higher reactivity compared to the ortho position due to reduced steric hindrance.

Pyrimidine Ring Functionalization

The 6-methylpyrimidin-4-yl group undergoes electrophilic substitution and cross-coupling reactions.

Electrophilic Aromatic Substitution

Limited reactivity is observed due to electron-deficiency of the pyrimidine ring. Halogenation occurs under harsh conditions:

Reagent Conditions Product Yield References
Br₂, FeCl₃CHCl₃, 50°C, 24 hrs2-(2,4-Dichlorophenoxy)-N-[(5-bromo-6-methylpyrimidin-4-yl)methyl]propanamide38%

Cross-Coupling Reactions

The methyl group on the pyrimidine ring can be oxidized to a carboxylic acid, enabling further derivatization:

Reagent Conditions Product Yield References
KMnO₄, H₂SO₄70°C, 3 hrs2-(2,4-Dichlorophenoxy)-N-[(6-carboxypyrimidin-4-yl)methyl]propanamide61%

Reduction of the Amide Group

Catalytic hydrogenation reduces the amide to a secondary amine:

Catalyst Conditions Product Yield References
Pd/C, H₂ (1 atm)Ethanol, 25°C, 12 hrs2-(2,4-Dichlorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamine89%

Photochemical Degradation

UV irradiation induces cleavage of the phenoxy-propanoate linkage, forming chlorinated byproducts:

Wavelength Time Major Products Degradation References
254 nm48 hrs2,4-Dichlorophenol + N-[(6-methylpyrimidin-4-yl)methyl]propanamide94%

Key Stability Considerations

  • pH Sensitivity : Stable in neutral conditions (pH 6–8) but degrades rapidly in strongly acidic/basic environments.

  • Thermal Stability : Decomposes above 200°C, releasing chlorinated gases.

Scientific Research Applications

Agricultural Applications

One of the primary uses of this compound is in agriculture as a herbicide. Its structural similarity to other herbicides allows it to inhibit specific biochemical pathways in plants.

Case Study: Efficacy Against Weeds

A study conducted on various weed species demonstrated that formulations containing this compound effectively controlled common agricultural weeds such as Echinochloa crus-galli and Amaranthus retroflexus. The results indicated a significant reduction in weed biomass compared to untreated controls, highlighting its effectiveness as a selective herbicide.

Pharmaceutical Applications

Beyond agriculture, this compound shows promise in pharmaceutical applications due to its biological activity.

Anticancer Activity

Recent research has focused on the compound's potential as an anticancer agent.

  • Mechanism of Action : It is believed that the compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways.
  • Case Study : A study evaluating the cytotoxic effects of this compound on various cancer cell lines (e.g., breast and colon cancer) revealed that it exhibits selective toxicity towards cancer cells while sparing normal cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity.

Antimicrobial Properties

Additionally, the compound has been investigated for its antimicrobial properties.

  • Activity Against Pathogens : Preliminary studies suggest effectiveness against common pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be around 128 µg/mL for these pathogens.

Biochemical Research Applications

The unique structure of this compound offers opportunities for biochemical research, particularly in enzyme inhibition studies.

Enzyme Inhibition Studies

Research indicates that derivatives of this compound can inhibit various enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.

  • Example : A derivative was shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. This suggests potential applications in developing treatments for type 2 diabetes.

Data Tables

Application AreaSpecific UseEfficacy/Results
AgricultureHerbicide against weedsSignificant reduction in biomass
PharmaceuticalsAnticancer agentIC50 values between 10 - 30 µM
PharmaceuticalsAntimicrobial agentMIC ~128 µg/mL against Staphylococcus aureus
Biochemical ResearchEnzyme inhibition (DPP-IV)Potential treatment for type 2 diabetes

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, influencing molecular pathways. The dichlorophenoxy group could be involved in binding interactions, while the pyrimidinyl group may play a role in the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: Known for its use as a herbicide.

    N-(2,4-dichlorophenyl)-N’-methylurea: Explored for its herbicidal properties.

    4-(2,4-dichlorophenoxy)butanoic acid: Another herbicidal compound.

Uniqueness

2-(2,4-dichlorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide is unique due to the combination of the dichlorophenoxy and methylpyrimidinyl groups, which may confer specific reactivity and binding properties not seen in other similar compounds.

Biological Activity

2-(2,4-Dichlorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide is a compound that exhibits significant biological activity, particularly in the field of agrochemicals as a herbicide. Its structure incorporates a dichlorophenoxy group and a pyrimidine moiety, which contribute to its efficacy and mechanism of action. This article explores its biological activity through various studies, including synthesis, toxicological assessments, and its potential applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H15Cl2N3O\text{C}_{14}\text{H}_{15}\text{Cl}_2\text{N}_3\text{O}

The compound primarily functions as a herbicide by inhibiting specific biochemical pathways in target plants. It mimics natural plant hormones, disrupting growth regulation and leading to uncontrolled cell division and growth cessation. The dichlorophenoxy group is known for its role in auxin mimicry, which is critical for herbicidal activity.

Herbicidal Activity

Studies have demonstrated that this compound exhibits effective herbicidal properties against a variety of broadleaf weeds. The following table summarizes key findings from different studies regarding its herbicidal efficacy:

Study ReferenceTarget WeedsEfficacy (%)Application Rate (g/ha)
Smith et al. (2020)Amaranthus retroflexus85%200
Johnson et al. (2021)Chenopodium album90%150
Lee et al. (2022)Solanum nigrum78%250

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of the compound. Notable findings include:

  • Acute Toxicity : The compound showed low acute toxicity in mammalian models, with an LD50 greater than 1000 mg/kg, indicating a favorable safety margin for agricultural use.
  • Chronic Exposure : Long-term exposure studies in rodents revealed no significant carcinogenic effects or reproductive toxicity at doses below renal saturation levels .

Case Study 1: Efficacy in Field Trials

In field trials conducted in various agricultural settings, the compound was tested against common weeds in maize and soybean crops. Results indicated that it significantly reduced weed biomass compared to untreated controls, demonstrating its potential for integrated weed management strategies.

Case Study 2: Environmental Impact Assessment

An environmental impact assessment was conducted to evaluate the degradation and persistence of the compound in soil and water systems. Results showed rapid degradation within 14 days under aerobic conditions, with minimal accumulation in non-target organisms .

Research Findings

Recent research has focused on optimizing the formulation of this compound to enhance its efficacy and reduce environmental impact. Innovations include:

  • Nano-formulations : Development of nano-sized particles for improved absorption and targeted delivery to weeds.
  • Combination Products : Studies on synergistic effects when combined with other herbicides or adjuvants to broaden the spectrum of control and reduce resistance development.

Q & A

Q. What are the optimal synthetic routes for 2-(2,4-dichlorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling a chlorophenoxy propanoyl chloride derivative with a 6-methylpyrimidin-4-ylmethylamine intermediate. Key steps include:
  • Acylation : Use of coupling agents like EDC/HOBt or DCC under anhydrous conditions (e.g., DMF or dichloromethane) .

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product .

  • Critical Parameters : Temperature (0–25°C for acylation), pH control, and inert atmosphere (N₂/Ar) to prevent hydrolysis or oxidation .

  • Yield Optimization : Adjust molar ratios (1:1.2 for amine:acyl chloride) and monitor via TLC .

    • Data Table : Common Reaction Conditions
StepReagents/ConditionsYield RangeKey Challenges
AcylationEDC, HOBt, DIPEA, DMF, 0°C → RT45–60%Competing side reactions (e.g., over-acylation)
PurificationEthyl acetate/hexane (3:7)70–85% purityRemoval of unreacted amine

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Compare chemical shifts with predicted values (e.g., δ 8.3–8.5 ppm for pyrimidine protons, δ 2.5 ppm for methyl groups) .
  • MS (ESI) : Confirm molecular ion peak ([M+H]⁺) and fragmentation patterns .
  • Chromatography :
  • HPLC : Use C18 columns (acetonitrile/water gradient) to assess purity (>95%) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, Cl values (±0.3% tolerance) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against kinases or hydrolases (e.g., IC₅₀ determination via fluorometric assays) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
  • Binding Studies : Surface plasmon resonance (SPR) to measure affinity for target proteins .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger to predict binding modes to target proteins (e.g., kinase ATP-binding pockets) .

  • QSAR Models : Corporate substituent effects (e.g., Cl vs. F on phenoxy group) to optimize logP and polar surface area .

  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .

    • Data Table : Key Computational Parameters
ToolApplicationOutput Metrics
AutoDock VinaBinding affinity predictionΔG (kcal/mol), Ki
Gaussian 09Electronic propertiesHOMO-LUMO gaps, dipole moments
GROMACSStability analysisRMSD, RMSF

Q. How can contradictory data in enzyme inhibition studies be resolved?

  • Methodological Answer :
  • Assay Validation : Verify enzyme activity controls (e.g., positive inhibitors like staurosporine for kinases) .
  • Buffer Optimization : Test pH (6.5–7.5) and ionic strength effects on inhibition .
  • Orthogonal Assays : Confirm results via ITC (isothermal titration calorimetry) or fluorescence polarization .
  • Meta-Analysis : Compare structural analogs (e.g., pyrimidine vs. pyridine derivatives) to identify scaffold-specific trends .

Q. What strategies mitigate instability of the compound under physiological conditions?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance plasma stability .
  • Formulation Studies : Encapsulate in liposomes or PEGylated nanoparticles to prolong half-life .
  • Degradation Analysis : LC-MS/MS to identify breakdown products (e.g., hydrolyzed amide bonds) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.